molecular formula C7H4BrIN2 B1525331 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-21-1

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1525331
M. Wt: 322.93 g/mol
InChI Key: WMRQXWSOBUQULT-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is an organic compound belonging to the pyrrolopyridine family. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is composed of a five-membered ring containing bromine and iodine atoms. 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a versatile compound with many applications in synthetic organic chemistry. It is used as a starting material for the synthesis of various compounds, such as amines, nitriles, and aryl halides. It has also been used in the synthesis of biologically active molecules and pharmaceuticals.

Scientific Research Applications

Halogenation Reactions

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a compound that can be involved in various halogenation reactions. Studies have demonstrated the bromination and iodination of related nitrogen heterocyclic compounds, indicating the utility of such halogenated derivatives in synthetic chemistry. For instance, the bromination of pyrrolo[1, 2-a]pyrazine yields dibromo derivatives, which aligns with predictions from frontier-electron density calculations, showcasing the potential for selective halogenation in synthesizing complex nitrogen-containing heterocycles (Paudler & Dunham, 1965).

Synthesis of Halogenated Compounds

Research into the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts highlights a methodology that could be adaptable to the synthesis of halogenated pyrrolopyridines. This includes the use of [hydroxy(tosyloxy)iodo]benzene as an effective catalyst with N-bromosuccinimide (NBS), suggesting a pathway for introducing halogen atoms into complex aromatic systems (Bovonsombat & Mcnelis, 1993).

Magnesiation and Functionalization

The magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a notable process for functionalizing pyridine N-oxides, including the regioselective magnesiation of bromine adjacent to pyridine N-oxide. This method has been applied successfully in the total synthesis of complex molecules, indicating its potential for creating derivatives of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (Duan, Ma, Zhang, & Zhang, 2009).

Structural and Spectroscopic Analysis

Halogen bonding and its effects on molecular structure have been explored, providing insights into the symmetric arrangement of iodine and bromine-centered halogen bonds. These studies can inform the design and synthesis of halogenated pyrrolopyridines, as well as their potential interactions in solid-state structures (Carlsson et al., 2013).

Hyperbranched Polyelectrolytes

Research into hyperbranched polyelectrolytes demonstrates the synthesis of complex polymeric structures from halogenated monomers, such as bis(bromomethyl)pyridines. This research suggests potential applications of halogenated pyrrolopyridines in materials science, particularly in the development of new polyelectrolytes (Monmoton, Lefebvre, & Fradet, 2008).

properties

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQXWSOBUQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275191
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

CAS RN

1190319-21-1
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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